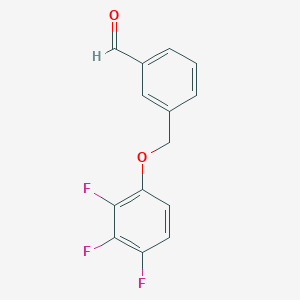

3-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde

Description

3-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted at the 3-position with a (2,3,4-trifluorophenoxy)methyl group.

Properties

IUPAC Name |

3-[(2,3,4-trifluorophenoxy)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-11-4-5-12(14(17)13(11)16)19-8-10-3-1-2-9(6-10)7-18/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQRQBCQPLNLSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)COC2=C(C(=C(C=C2)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde typically involves the reaction of 2,3,4-trifluorophenol with benzyl chloride under basic conditions to form the intermediate 2,3,4-trifluorophenoxybenzyl chloride. This intermediate is then subjected to a formylation reaction using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 3-((2,3,4-Trifluorophenoxy)methyl)benzoic acid.

Reduction: 3-((2,3,4-Trifluorophenoxy)methyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde is primarily influenced by the presence of the trifluoromethyl group, which imparts unique electronic properties to the molecule. This group can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability . The molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Findings and Implications

- Electronic Effects : Fluorine substituents enhance lipophilicity and metabolic stability, favoring drug design, while methoxy/hydroxy groups improve solubility for sensor applications .

- Structural Isomerism: Positional differences (e.g., 2,3,4- vs. 3,4,5-trifluorophenoxy) significantly alter electronic and steric profiles, impacting bioactivity and material properties .

- Functional Group Diversity : Oxime and imine derivatives expand utility in enzymology and sensing, whereas trifluoromethyl groups optimize pharmacokinetics .

Biological Activity

3-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde is an organic compound notable for its unique molecular structure, which includes a benzaldehyde functional group and a trifluorophenoxy moiety. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula: C10H8F3O

- Molecular Weight: Approximately 266.2153 g/mol

- Appearance: Crystalline solid

The trifluorophenoxy group enhances the compound's lipophilicity, which may influence its biological interactions and therapeutic potential.

Preliminary studies suggest that this compound interacts with various biological targets. The presence of fluorine atoms may increase the compound's ability to penetrate biological membranes and modulate enzyme activities or receptor interactions. However, detailed mechanisms remain to be fully elucidated.

Antimicrobial Properties

Recent investigations have indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance:

- Bacterial Strains: Effective against both Gram-positive and Gram-negative bacteria.

- Fungal Strains: Demonstrated inhibitory effects on certain fungal species.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

-

Study on Antiviral Activity

A study explored the antiviral properties of this compound against human immunodeficiency virus (HIV). The compound was found to inhibit viral replication in cell cultures with an IC50 value of approximately 25 µM. This positions it as a candidate for further development as an antiviral agent . -

Toxicological Assessment

Toxicity studies conducted on rodent models indicated that the compound has a low toxicity profile at therapeutic doses. Repeated dose toxicity tests revealed no significant adverse effects at concentrations up to 100 mg/kg body weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.